

An In-depth Technical Guide to the History and Development of Bisindolylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Bisindolylmaleimide V				
Cat. No.:	B1667442	Get Quote			

Abstract

The bisindolylmaleimides (BIMs) represent a significant class of protein kinase inhibitors, the development of which has been pivotal in the field of signal transduction research and targeted cancer therapy. Originating from the discovery of the natural product staurosporine, a potent but non-selective protein kinase inhibitor, the subsequent synthetic exploration led to the creation of more selective and therapeutically relevant BIMs. These compounds primarily function as ATP-competitive inhibitors of Protein Kinase C (PKC) isozymes, key regulators of cellular processes such as proliferation, differentiation, and apoptosis. This guide details the historical evolution of BIMs, from their natural product origins to the rational design of clinically evaluated agents like Enzastaurin. It covers their mechanism of action, structure-activity relationships, key experimental protocols for their evaluation, and their application in targeting signaling pathways implicated in disease.

The Dawn of Kinase Inhibition: Discovery of Staurosporine

The story of bisindolylmaleimides begins with the discovery of staurosporine in 1977 from the bacterium Streptomyces staurosporeus.[1][2] Initially identified during a screening program for microbial alkaloids, staurosporine's profound biological activity was not immediately understood.[2][3] Nearly a decade later, in 1986, it was revealed to be a potent, nanomolar inhibitor of protein kinases, including the recently discovered Protein Kinase C (PKC).[3]



Staurosporine's structure features a rigid indolocarbazole core, derived from two tryptophan molecules, which mimics the adenine ring of ATP, allowing it to bind tightly to the ATP-binding pocket of a wide range of kinases.[2] This potent but non-selective inhibition of numerous kinases made staurosporine an invaluable research tool for studying kinase function but unsuitable for therapeutic use due to likely off-target toxicity. The discovery ignited a global search by pharmaceutical companies for more selective kinase inhibitors, setting the stage for the development of the bisindolylmaleimide class.[3]

From Natural Scaffolds to Synthetic Analogs: The Rise of Bisindolylmaleimides

Recognizing the therapeutic potential of a more selective PKC inhibitor, researchers began to dissect the structure of staurosporine. They identified the indolocarbazole core as the source of high potency but poor selectivity. This led to the synthesis of a new class of compounds, the bisindolylmaleimides, which retain the core bis-indole structure but lack the rigid, fused ring system of staurosporine.[4] This increased flexibility was hypothesized to allow for more specific interactions within the kinase ATP-binding site.[4]

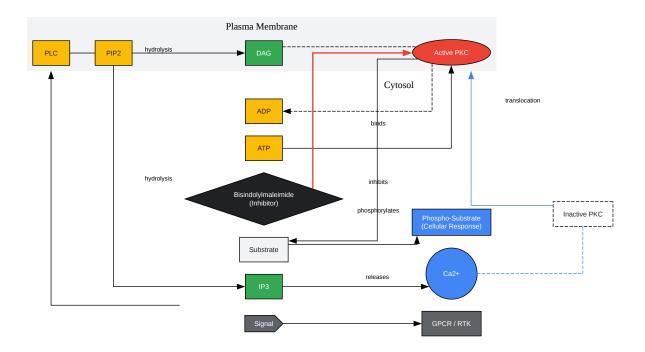
The first synthesis of a bisindolylmaleimide was described by Steglich et al. in 1980, stemming from investigations into pigments from slime molds.[4] These natural BIMs, like Arcyriarubin A, were found to be potent inhibitors of PKC.[4][5] Subsequent synthetic efforts focused on modifying the indole nitrogens and the maleimide group, leading to the development of compounds with improved selectivity and drug-like properties.[4] A key breakthrough came in 1990 with the investigation of GF109203X (also known as Bisindolylmaleimide I or BIM-I), which was identified as a potent and highly selective inhibitor of PKC isoforms at nanomolar concentrations.[4][5] This work established the BIM scaffold as a premier pharmacophore for developing specific PKC inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Bisindolylmaleimides exert their inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[6][7][8] The planar bis-indole rings fit into the hydrophobic pocket typically occupied by the adenine ring of ATP, while the maleimide portion can form hydrogen bonds that mimic those of the ATP ribose and phosphate groups.[2]



The activation of conventional and novel PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane and induces a conformational change, relieving autoinhibition and activating the kinase.[9][10] Bisindolylmaleimides block the subsequent phosphorylation of target substrates by occupying the ATP-binding site.





Click to download full resolution via product page

Caption: Simplified PKC signaling pathway and inhibition by Bisindolylmaleimides.

Structure-Activity Relationships and Key Compounds

Synthetic chemistry efforts have generated a wide array of BIMs with varying potencies and selectivities. The structure-activity relationship (SAR) studies have revealed several key features for potent and selective PKC inhibition.[4]

- Indole N-Alkylation: Alkylation of one or both indole nitrogens is crucial for activity.[4]
- Maleimide Moiety: The maleimide functional group is essential for inhibitory activity. [4][5]
- Side Chains: The nature of substituents, particularly aminoalkyl chains on the indole or maleimide nitrogens, significantly influences potency and selectivity for different PKC isozymes.

These explorations have led to the development of several notable BIMs that have been used extensively as research tools or advanced into clinical trials.



Compound Name	Other Names	Key Target(s)	IC₅₀ Values	Key Features & Applications
GF109203X	BIM-I	Pan-PKC	PKCα: ~10 nM	A widely used, potent, and selective research tool for studying PKC function.
Gö 6976	Go-6976	Ca ²⁺ -dependent PKCs	PKCα: 2.3 nMPKCβ1: 6.2 nM[8]	Selective for conventional (Ca²+- dependent) PKC isoforms over novel and atypical ones. Also inhibits Jak2 and FLT3.[8]
Ro 31-8220	BIM-IX	Pan-PKC, GSK3β	PKCα: 5 nMPKCβI: 24 nMPKCy: 27 nMPKCε: 24 nMGSK3β: 3-7 nM[11][12]	A potent pan- PKC inhibitor that also potently inhibits GSK3β. [11][12]
Enzastaurin	LY317615	РКСβ	PKCβ: 6 nM[13]	A selective PKCβ inhibitor developed for anti-cancer therapy, particularly targeting angiogenesis.[7]
Ruboxistaurin	LY333531	РКСβ	PKCβ ₂ : ~5 nM	A potent and selective inhibitor of PKCβ



developed for treating diabetic complications like retinopathy. [5][15]

Note: IC_{50} values can vary depending on assay conditions. The values presented are representative figures from the literature.

Key Experimental Methodologies

The development and characterization of bisindolylmaleimides rely on a suite of standardized biochemical and cell-based assays.

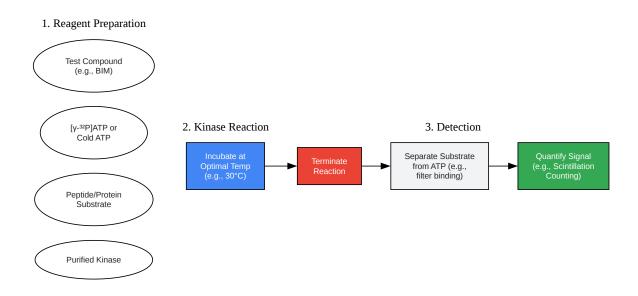
Synthesis of the Bisindolylmaleimide Core

Multiple synthetic routes to the BIM core have been developed. A common modern approach involves a palladium-catalyzed Suzuki cross-coupling reaction, which offers good yields and versatility for creating diverse analogs. Other methods include the reaction of indole Grignard reagents with dihalomaleimides or the reaction of indolyl-3-glyoxylyl chlorides with indole-3-acetic acids.[4][15]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The general workflow is a cornerstone for determining inhibitor potency (e.g., IC₅₀).[16][17]





Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: Radiometric Filter Binding Kinase Assay[11]

- Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Component Addition: To the buffer, add the purified target kinase (e.g., PKCβ), the test bisindolylmaleimide compound at various concentrations, and a specific peptide substrate.
- Initiation: Start the reaction by adding ATP, typically including a radiolabeled tracer like [γ³²P]ATP.
- Incubation: Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).



- Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
- Separation: Spot the reaction mixture onto phosphocellulose filter paper. The negatively charged phosphorylated peptide substrate binds to the filter, while the negatively charged [γ-³²P]ATP is washed away.
- Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.
 The amount of radioactivity is directly proportional to the kinase activity.
- Analysis: Calculate the percent inhibition at each compound concentration relative to a noinhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Alternative non-radiometric formats like fluorescence polarization (FP) or luminescence-based ADP detection (e.g., ADP-Glo) are now more common for high-throughput screening.[17][18]

Cell-Based Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cells, providing insight into the compound's cellular potency and therapeutic potential.[19]

Protocol: MTT/XTT Cell Viability Assay[11]

- Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) in
 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the bisindolylmaleimide compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
- Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.
- Incubation: Incubate the plates for 2-4 hours. Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.
- Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate spectrophotometer.



Analysis: The absorbance is proportional to the number of viable cells. Calculate the
percentage of cell growth inhibition for each concentration and determine the GI₅₀
(concentration for 50% growth inhibition).

Therapeutic Applications and Clinical Development

The primary therapeutic application for bisindolylmaleimides has been in oncology.[20][21] Their ability to inhibit PKC, a kinase family implicated in tumor cell proliferation, survival, and angiogenesis, makes them attractive anti-cancer agents.[7][10]

Enzastaurin (LY317615) is the most clinically advanced bisindolylmaleimide in oncology. As a selective inhibitor of PKCβ, it was investigated for its ability to block angiogenesis signaling pathways downstream of Vascular Endothelial Growth Factor (VEGF).[14] Enzastaurin has been evaluated in numerous clinical trials for various cancers, including high-grade gliomas and diffuse large B-cell lymphoma.[14][22] While it showed some anti-tumor activity, it has not yet gained regulatory approval as a monotherapy for these indications.[14]

Beyond cancer, the selective PKCβ inhibitor Ruboxistaurin (LY333531) was developed to treat diabetic microvascular complications, such as retinopathy and nephropathy, where PKCβ is pathologically over-activated.[5][15]

Conclusion and Future Outlook

The development of bisindolylmaleimides is a landmark example of natural product-inspired drug discovery. The journey from the potent but non-selective natural product staurosporine to rationally designed, selective inhibitors like Enzastaurin and Ruboxistaurin has not only provided powerful tools for dissecting kinase signaling pathways but has also yielded promising, albeit challenging, clinical candidates. While initial clinical results have been mixed, the bisindolylmaleimide scaffold remains a valuable starting point for the design of new kinase inhibitors. Future research may focus on developing BIMs with novel selectivity profiles against other kinases or on using them in combination therapies to overcome resistance and improve clinical outcomes.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Staurosporine Wikipedia [en.wikipedia.org]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assay Development for Protein Kinase Enzymes Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Biochemical assays for kinase activity detection Celtarys [celtarys.com]
- 19. Cell Proliferation Inhibition Assay Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. advms.pl [advms.pl]
- 21. Bisindolylmaleimides in anti-cancer therapy more than PKC inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]



 To cite this document: BenchChem. [An In-depth Technical Guide to the History and Development of Bisindolylmaleimides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667442#the-history-of-bisindolylmaleimide-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com